(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465860
InChI: InChI=1S/C14H27N3O3/c1-10(2)17(12(18)8-15)11-6-7-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3/t11-/m0/s1
SMILES: CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13465860

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl (3S)-3-[(2-aminoacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H27N3O3/c1-10(2)17(12(18)8-15)11-6-7-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3/t11-/m0/s1
Standard InChI Key KWLYSUYKVDQRRQ-NSHDSACASA-N
Isomeric SMILES CC(C)N([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN
SMILES CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN
Canonical SMILES CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN

Introduction

Molecular and Structural Overview

Molecular Properties

The compound is an amino acid derivative with a pyrrolidine backbone, featuring a tert-butyl ester, an amino-acetyl group, and an isopropyl-amino substituent. Key molecular properties include:

PropertyValueSource
Molecular FormulaC₁₄H₂₇N₃O₃
Molecular Weight285.38 g/mol
IUPAC Nametert-butyl (3S)-3-[(2-aminoacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate
SMILESCC(C)N([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN
PubChem CID66564050

Its stereochemistry is defined by the (S)-configuration at the pyrrolidine ring, which influences its biological interactions.

Synthesis and Chemical Modifications

Synthetic Route

The synthesis involves multi-step reactions, including:

  • Pyrrolidine ring formation: Achieved via cyclization reactions under controlled conditions.

  • Introduction of amino-acetyl and isopropyl-amino groups: Utilizes nucleophilic substitution or coupling reactions.

  • Tert-butyl ester protection: Ensures stability during intermediate steps.

Key solvents include tetrahydrofuran (THF) or dichloromethane (DCM), with reaction temperatures optimized between 0°C and 25°C to maximize yield.

Functional Group Reactivity

The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative, a critical step for further functionalization. The amino-acetyl group participates in condensation reactions, enabling conjugation with other biomolecules .

Structural Analogues and Comparative Analysis

Key Structural Variants

CompoundMolecular FormulaDistinguishing FeaturesSource
(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl esterC₁₄H₂₇N₃O₃Opposite stereochemistry at pyrrolidine
(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl esterC₁₄H₂₅ClN₂O₃Chloro-acetyl substituent instead of amino-acetyl
(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl esterC₁₆H₃₁N₃O₃Piperidine ring (6-membered) instead of pyrrolidine (5-membered)

Biological Activity Comparisons

Pyrrolidine derivatives like the target compound exhibit enhanced enzyme-binding affinity due to their smaller ring size compared to piperidine analogues . The presence of the amino-acetyl group in the target compound facilitates hydrogen bonding with active sites, whereas chloro-acetyl derivatives demonstrate altered reactivity profiles .

Biological Interactions and Mechanistic Insights

Target Engagement

The compound’s mechanism involves interactions with metalloproteases, particularly zinc hydrolases, as highlighted in patents for endothelin-converting enzyme (ECE) inhibition . Key interactions include:

  • Hydrogen bonding: Between the amino-acetyl group and enzyme active sites .

  • Hydrophobic interactions: From the tert-butyl ester and isopropyl-amino groups.

Research Findings and Future Directions

Binding Kinetics

Preliminary studies suggest moderate binding affinity (Kd values in the μM range) for metalloproteases, though detailed kinetic analyses remain pending .

Challenges and Optimization Strategies

  • Stereochemical purity: Critical for biological activity; racemization must be minimized during synthesis .

  • Solubility: Limited aqueous solubility necessitates formulation strategies (e.g., prodrug development).

Emerging Applications

Computational modeling predicts potential utility in:

  • Anticancer drug design: By targeting matrix metalloproteases involved in tumor progression .

  • Antiviral agents: Leveraging its ability to modulate zinc-dependent enzymes .

Data Tables and Supporting Evidence

Comparative Pharmacological Properties

PropertyTarget CompoundPiperidine Analogue (C₁₆H₃₁N₃O₃)
Ring Size5-membered (pyrrolidine)6-membered (piperidine)
Solubility (H₂O)LowModerate
Enzyme Inhibition (ECE)HighModerate

Data compiled from

Reaction Pathways

Reaction TypeConditionsOutcome
Ester HydrolysisHCl (aq.), refluxCarboxylic acid derivative
Amine AlkylationAlkyl halide, K₂CO₃, DMFExtended side-chain derivatives

Adapted from

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